2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGSSCKFOWUDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 852441-34-0, belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.9 g/mol. The structural characteristics include a pyrazolo[3,4-d]pyrimidine core which is pivotal for its biological activity.
Biological Activity Overview
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their ability to inhibit various cellular pathways involved in tumor growth and proliferation.
Antiproliferative Activity
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The findings indicated that certain derivatives could effectively halt the cell cycle at the S phase and induce apoptosis in cancer cells (MDA-MB-468), with a reported increase in caspase-3 levels by 7.32-fold compared to controls .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | MDA-MB-468 | 5.0 | Induces apoptosis via caspase activation |
| Compound X | T47D | 6.5 | Inhibits cyclin-dependent kinases (CDK) |
| Compound Y | A549 | 7.2 | Targets epidermal growth factor receptor (EGFR) |
The anticancer mechanisms attributed to pyrazolo[3,4-d]pyrimidine derivatives include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This action disrupts cell cycle progression, leading to cell cycle arrest.
- EGFR Inhibition : Targeting EGFR pathways can reduce proliferation and survival of cancer cells.
- Apoptosis Induction : Enhanced apoptosis through activation of caspases is crucial for eliminating cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of a new series of pyrazolo[3,4-d]pyrimidines that demonstrated promising results in inhibiting tumor growth in xenograft models. The study reported that treatment with these compounds led to significant tumor regression compared to control groups .
Comparison with Similar Compounds
Key Structural Variations and Molecular Properties
The following table summarizes structural analogs with modifications to the aryl substituents or pyrazolo-pyrimidinone core:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The target compound’s 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups introduce strong electron-withdrawing effects, likely enhancing metabolic stability compared to analogs with electron-donating substituents (e.g., methyl groups in ).
Steric Considerations :
- Core Modifications: Compound features a pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidinone, altering ring hybridization and electronic distribution. Its higher molecular weight (536.0 g/mol) and distinct melting point (221–223°C) suggest divergent crystallinity and packing efficiency .
Q & A
Q. What are the established synthetic routes for this compound, and what key reagents/conditions are required?
Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of pyrazole derivatives and subsequent functionalization. For example:
Core Formation: React 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with urea under acidic conditions to generate the pyrazolo[3,4-d]pyrimidin-4-one core .
Acetamide Coupling: Introduce the acetamide moiety via nucleophilic substitution using α-chloroacetamide derivatives (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide) in the presence of a base like K₂CO₃ in DMF at 80–100°C .
Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity.
Key Reagents/Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Chlorophenylhydrazine, urea, HCl (reflux) | 70–75% | |
| 2 | 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide, K₂CO₃, DMF, 80°C | 60–65% |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., δ 8.2 ppm for pyrimidine protons, δ 165 ppm for carbonyl groups) .
- HRMS: Confirm molecular weight (e.g., m/z 476.0952 [M+H]⁺) .
- X-Ray Crystallography: Resolve the pyrazolo[3,4-d]pyrimidine core geometry and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer: Optimization strategies include:
- Solvent Screening: Replace DMF with polar aprotic solvents like DMSO to enhance nucleophilicity .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .
- Temperature Gradients: Employ microwave-assisted synthesis (120°C, 30 min) to reduce side products .
Example Optimization Data:
| Condition | Yield Improvement | Reference |
|---|---|---|
| Microwave (120°C, 30 min) | +15% yield | |
| TBAB catalyst | +10% yield, reduced time |
Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer: Address discrepancies via:
Orthogonal Assays: Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .
Statistical Robustness: Apply ANOVA with post-hoc tests (p<0.05) to assess inter-experimental variability .
Control Groups: Include positive controls (e.g., doxorubicin) and check for batch-to-batch compound purity .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
Methodological Answer: SAR strategies include:
- Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes .
- Molecular Docking: Predict interactions with kinases (e.g., EGFR) using AutoDock Vina, followed by in vitro kinase inhibition assays .
- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) using Schrödinger Suite .
SAR Data Example:
| Substituent Modification | IC₅₀ (EGFR Inhibition) | Reference |
|---|---|---|
| 4-Cl → 4-CF₃ | 12 nM → 8 nM (improved) | |
| 4-Cl → 4-OCH₃ | 12 nM → 45 nM (reduced) |
Q. What methodologies are recommended for studying the compound’s metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at C5 of pyrimidine) .
Q. How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (e.g., EGFR in A549 cells) .
- RNAi Knockdown: Silence putative targets (e.g., EGFR siRNA) and assess rescue of compound-induced apoptosis .
- Fluorescence Polarization: Measure direct binding using FITC-labeled compound and recombinant protein .
Q. What are best practices for stability testing under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
